

Application Notes and Protocols for Evaluating DPI-4452 Efficacy

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For Researchers, Scientists, and Drug Development Professionals

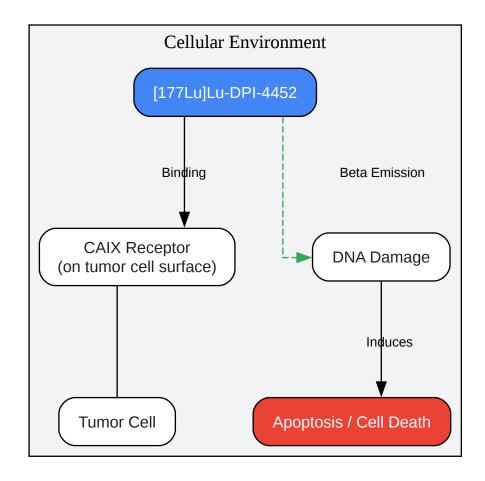
Introduction

DPI-4452 is a novel, first-in-class cyclic peptide with high affinity and selectivity for Carbonic Anhydrase IX (CAIX), a transmembrane protein highly expressed in numerous solid tumors and associated with poor prognosis.[1][2][3][4] Due to its limited expression in healthy tissues, CAIX is an attractive target for diagnostic and therapeutic applications.[2][3] **DPI-4452** can be chelated with radionuclides for theranostic purposes, serving as both an imaging agent when labeled with Gallium-68 ([68Ga]Ga-**DPI-4452**) and a therapeutic agent with Lutetium-177 ([177Lu]Lu-**DPI-4452**) or Actinium-225 ([225Ac]Ac-**DPI-4452**).[2][5][6] This document provides detailed protocols for key cell-based assays to evaluate the efficacy of **DPI-4452** in its therapeutic applications.

Mechanism of Action

DPI-4452 functions as a targeting ligand. When radiolabeled with a therapeutic isotope such as 177Lu or 225Ac, it delivers localized radiation to tumor cells overexpressing CAIX on their surface. This targeted radiation induces DNA damage and subsequent cell death, leading to tumor growth inhibition.[1][6] Preclinical studies have demonstrated significant tumor growth inhibition in xenograft models of colorectal and clear cell renal cell carcinoma.[1][6]





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Caption: **DPI-4452** Mechanism of Action.

Data Presentation

Table 1: In Vitro Binding Affinity of DPI-4452



Ligand	Target	Cell Line	Assay Type	Dissociatio n Constant (KD)	Reference
[111In]In- DPI-4452	Human CAIX	СНО	Radioligand Binding	0.3 nM	[6]
[111In]In- DPI-4452	Canine CAIX	СНО	Radioligand Binding	0.3 nM	[6]
[111In]In- DPI-4452	Murine CAIX	СНО	Radioligand Binding	63 nM	[6]
natLu-DPI- 4452	CAIX	-	-	0.16 nM	[3]
natGa-DPI- 4452	CAIX	-	-	0.20 nM	[3]

Table 2: In Vivo Antitumor Efficacy of Radiolabeled DPI-4452



Agent	Dose	Tumor Model	Efficacy Metric	Result	Reference
[225Ac]Ac- DPI-4452	45 kBq	HT-29 (Colorectal)	Tumor Growth Inhibition (TGI)	56%	[1]
[225Ac]Ac- DPI-4452	135 kBq	HT-29 (Colorectal)	Tumor Growth Inhibition (TGI)	78%	[1]
[225Ac]Ac- DPI-4452	15 kBq	SK-RC-52 (Renal)	Tumor Growth Inhibition (TGI)	57%	[1]
[225Ac]Ac- DPI-4452	45 kBq	SK-RC-52 (Renal)	Tumor Growth Inhibition (TGI)	64%	[1]
[225Ac]Ac- DPI-4452	135 kBq	SK-RC-52 (Renal)	Tumor Growth Inhibition (TGI)	67%	[1]
[177Lu]Lu- DPI-4452	100 MBq (single dose)	HT-29 & SK- RC-52	Tumor Growth	Significant Inhibition	[3]
[177Lu]Lu- DPI-4452	33 MBq (3 doses)	HT-29 & SK- RC-52	Tumor Growth	Significant Inhibition (higher efficacy than single dose)	[3]

Experimental Protocols CAIX Expression Verification by Flow Cytometry







Objective: To confirm CAIX expression on the surface of target cell lines prior to efficacy testing.

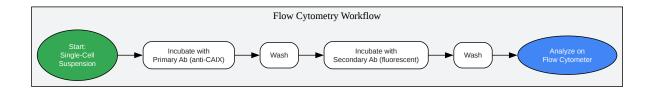
Materials:

- CAIX-positive cell line (e.g., HT-29, SK-RC-52) and a negative control cell line.
- · Primary antibody against CAIX.
- Fluorophore-conjugated secondary antibody.
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
- Flow cytometer.

Protocol:

- Harvest cells and prepare a single-cell suspension.
- Wash cells with cold PBS and resuspend in Flow Cytometry Staining Buffer.
- Incubate cells with the primary anti-CAIX antibody for 30-60 minutes at 4°C.
- Wash cells twice to remove unbound primary antibody.
- Incubate cells with the fluorophore-conjugated secondary antibody for 30 minutes at 4°C in the dark.
- · Wash cells twice.
- Resuspend cells in staining buffer and analyze on a flow cytometer.





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Caption: Workflow for CAIX Expression Analysis.

Radioligand Binding Assay

Objective: To determine the binding affinity (KD) of radiolabeled **DPI-4452** to CAIX-expressing cells.

Materials:

- CAIX-expressing cells (e.g., CHO cells transfected with human CAIX).[7]
- Radiolabeled **DPI-4452** (e.g., [111In]In-**DPI-4452**).
- Binding buffer.
- Non-labeled DPI-4452 for competition assay.
- · Gamma counter.

Protocol:

- Plate CAIX-expressing cells in a suitable multi-well plate and allow them to adhere.
- Prepare serial dilutions of radiolabeled DPI-4452. For competition assays, use a fixed concentration of radiolabeled ligand and serial dilutions of non-labeled DPI-4452.
- Incubate the cells with varying concentrations of the radioligand for a specified time (e.g., 8 hours) at 4°C to reach equilibrium.[8]



- Wash the cells extensively with ice-cold binding buffer to remove unbound ligand.
- Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
- Determine the protein concentration of the lysate to normalize the counts.
- Analyze the data using non-linear regression to calculate the KD.

Cell Viability / Cytotoxicity Assay

Objective: To evaluate the dose-dependent cytotoxic effect of therapeutic [177Lu]Lu-**DPI-4452** on CAIX-expressing cancer cells.

Materials:

- CAIX-positive (e.g., HT-29) and CAIX-negative cell lines.
- [177Lu]Lu-**DPI-4452** at various activity concentrations.
- · Cell culture medium and supplements.
- 96-well plates.
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
- Plate reader.

Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density.
- Allow cells to attach overnight.
- Prepare serial dilutions of [177Lu]Lu-DPI-4452 in cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of [177Lu]Lu-**DPI-4452**. Include untreated controls.

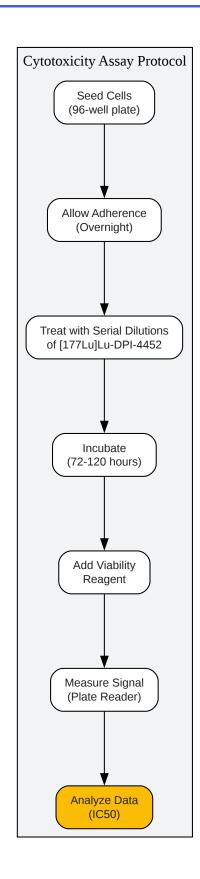






- Incubate the plates for a period that allows for the radioactive decay and induction of cellular damage (e.g., 72-120 hours).
- At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the signal (luminescence or absorbance) using a plate reader.
- Calculate the percentage of cell viability relative to the untreated control and plot the doseresponse curve to determine the IC50 value.





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Caption: Protocol for Cell Viability Assay.



Conclusion

The provided protocols outline key cell-based assays for the preclinical evaluation of **DPI-4452**'s efficacy. These assays are crucial for confirming on-target activity, determining binding affinity, and quantifying the cytotoxic potential of its radiolabeled therapeutic variants. The selection of appropriate CAIX-expressing cell lines is critical for the successful implementation of these studies. The data generated from these assays will provide valuable insights into the therapeutic potential of **DPI-4452** for the treatment of CAIX-expressing cancers.

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